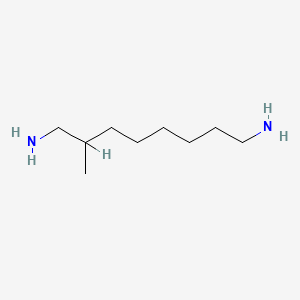

2-Methyloctane-1,8-diamine

Beschreibung

Contextualizing 2-Methyloctane-1,8-diamine within Aliphatic Diamine Chemistry

Aliphatic diamines are organic compounds that contain two primary amino groups (-NH₂) attached to a saturated carbon chain. wikipedia.orgtri-iso.com These compounds are fundamental building blocks in organic synthesis, widely used as monomers in the production of polymers such as polyamides, polyimides, and polyureas. wikipedia.org The reactivity of the amino groups allows for the formation of strong and durable materials. lookchem.com

This compound fits into the sub-category of branched aliphatic diamines. wikipedia.org Its structure consists of an eight-carbon chain with amino groups at positions 1 and 8, and a methyl group (CH₃) substituent at the second carbon atom. This branching distinguishes it from linear diamines, such as the more common 1,8-Octanediamine. wikipedia.org The presence of the methyl group disrupts the regularity of the polymer chain when used as a monomer, which can alter the physical properties of the resulting material, such as lowering the melting point and reducing crystallinity. wikipedia.org This effect is a key reason for the interest in branched diamines in materials science.

Table 1: Comparison of this compound with other Aliphatic Diamines

| Compound Name | CAS Number | Molecular Formula | Structure Type | Key Feature |

|---|---|---|---|---|

| Ethylenediamine | 107-15-3 | C₂H₈N₂ | Linear | Shortest-chain aliphatic diamine. wikipedia.org |

| 1,6-Diaminohexane | 124-09-4 | C₆H₁₆N₂ | Linear | Key monomer for Nylon 6-6. wikipedia.org |

| 2-Methylpentane-1,5-diamine | 15520-10-2 | C₆H₁₆N₂ | Branched | A branched diamine used as a crystallinity disruptor in polyamides. wikipedia.org |

| This compound | 148528-05-6 | C₉H₂₂N₂ | Branched | Features a methyl branch near one of the terminal amine groups. |

Overview of Research Significance for Structural Complexity and Reactivity

The research significance of this compound is largely derived from its distinct structural complexity and the resulting reactivity. The asymmetrical placement of the methyl group introduces chirality to the molecule, making it a valuable component for stereospecific syntheses. The structural complexity of molecules, particularly the inclusion of sp³-hybridized and asymmetric carbons, allows for a more detailed exploration of three-dimensional chemical space, which is crucial in fields like drug design and materials science. researchgate.net

The reactivity of this compound is centered on its two primary amine groups, which act as strong nucleophiles. These groups can readily participate in various chemical reactions, including:

Condensation Reactions: Reacting with carboxylic acids or their derivatives to form polyamides. Its branched nature can improve the impact resistance of the resulting resins. google.com

Substitution Reactions: The amine groups can act as nucleophiles to replace other functional groups in organic molecules.

Coordination Chemistry: Like other diamines, it can form complexes with metal ions, although the steric hindrance from the methyl group may influence the efficiency and geometry of this chelation compared to its linear counterparts. wikipedia.org

The reactivity of diamines is generally influenced by steric effects and the basicity (pKa values) of the amine groups. researchgate.net The methyl group in this compound can sterically hinder one of the amine groups, potentially leading to different reaction kinetics at the two ends of the molecule. This differential reactivity can be exploited in complex syntheses to achieve regioselectivity. The compound serves as a key intermediate in the synthesis of more complex organic molecules and polymers, enabling the development of new materials with tailored properties. lookchem.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 148528-05-6 |

| Molecular Formula | C₉H₂₂N₂ |

| Molecular Weight | 158.28 g/mol |

| InChIKey | GAGWMWLBYJPFDD-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 1.3 uni.lu |

Eigenschaften

IUPAC Name |

2-methyloctane-1,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-9(8-11)6-4-2-3-5-7-10/h9H,2-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGWMWLBYJPFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446722 | |

| Record name | 1,8-Octanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148528-05-6 | |

| Record name | 2-Methyl-1,8-octanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148528-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctane-1,8-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148528056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Octanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyloctane-1,8-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 2-methyloctane-1,8-diamine

Established Synthetic Routes

The primary methods for synthesizing aliphatic diamines such as 2-methyloctane-1,8-diamine involve the transformation of precursors containing other functional groups, principally carbonyls, nitriles, or alcohols, into amine groups.

Reductive amination is a versatile method for forming amines from carbonyl compounds. libretexts.org For the synthesis of this compound, a suitable precursor would be a dicarbonyl compound such as 2-methyloctane-1,8-dial. The process involves two main steps: the reaction of the carbonyl groups with an amine source, typically ammonia, to form imine intermediates, followed by the reduction of these imines to the corresponding amines. libretexts.orgmasterorganicchemistry.com

One of the most significant industrial methods for producing diamines is the catalytic hydrogenation of the corresponding dinitriles. google.com For this compound, the precursor would be 2-methyloctane-1,8-dinitrile. This process involves the reduction of the two nitrile groups (-C≡N) to primary amine groups (-CH₂NH₂) using high-pressure hydrogen gas in the presence of a metal catalyst. google.com

This reaction is highly effective but requires careful control to prevent the formation of side products. bme.hu The intermediate imine species can react with the final diamine product to form secondary amines, which can lead to oligomerization. bme.hu To suppress these side reactions, the hydrogenation is often carried out in the presence of ammonia and a basic additive like sodium hydroxide. bme.hugoogle.com A variety of heterogeneous catalysts are effective for this transformation. nih.gov

The direct amination of diols presents another viable pathway to diamines. google.com This route utilizes 2-methyloctane-1,8-diol as the starting material, which is reacted with ammonia at elevated temperatures and pressures over a catalyst. d-nb.info This "hydrogen-borrowing" or "hydrogen-shuttling" mechanism involves the initial dehydrogenation of the alcohol to an aldehyde intermediate by the catalyst. d-nb.infonih.gov This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the primary amine. nih.gov

A significant advantage of this method is the use of potentially bio-based diols as starting materials. acs.org However, achieving high selectivity for the primary diamine can be challenging, as intermediate amino alcohols are often formed. google.com Furthermore, the formation of secondary and tertiary amines is a competing reaction. Using a large excess of ammonia is a key strategy to favor the formation of the desired primary diamine. d-nb.info

Catalytic Hydrogenation of Nitrile Intermediates

Influence of Reaction Conditions on Synthetic Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are profoundly influenced by the specific reaction conditions employed. The catalyst system, temperature, and pressure are critical parameters that must be carefully optimized for each synthetic route.

The choice of catalyst is arguably the most critical factor in the synthesis of diamines, as it governs both the rate of reaction and the product distribution.

Raney Nickel: This is a widely used, cost-effective catalyst, particularly for the hydrogenation of nitriles. google.comgoogle.com It is highly active but can sometimes lead to the formation of secondary and tertiary amine byproducts if conditions are not carefully controlled. google.com Doping Raney Nickel with other metals, such as chromium or titanium, can enhance selectivity towards the primary diamine. google.com It is also used in the amination of alcohols. nih.gov

Palladium on Carbon (Pd/C): Pd/C is another effective catalyst for nitrile hydrogenation. bme.hu It can offer high selectivity for primary amines, especially under continuous-flow conditions or with specific additives. nih.gov For instance, catalytic transfer hydrogenation using Pd/C with ammonium formate as a hydrogen source can yield primary amines under mild conditions. bme.hu

Platinum on Carbon (Pt/C): Platinum-based catalysts are also utilized in hydrogenation reactions. Alloying platinum with other metals like palladium has been shown to create highly active sites that can facilitate nitrile hydrogenation under ambient conditions, though selectivity may shift towards secondary amines depending on the specific catalyst formulation. rsc.org

Ruthenium-based Catalysts: Homogeneous ruthenium complexes, often paired with specific phosphine ligands, are particularly effective for the direct amination of alcohols. google.comacs.org These catalysts are known for their high activity and can provide excellent selectivity for primary amines under optimized conditions. d-nb.info Heterogeneous ruthenium catalysts are also employed. nih.gov

The following table summarizes the typical application of these catalysts in the synthesis of diamines.

| Catalyst | Primary Synthetic Route | Key Characteristics & Role |

|---|---|---|

| Raney Nickel | Nitrile Hydrogenation, Alcohol Amination | High activity, cost-effective; selectivity can be improved with dopants and basic additives. google.comnih.gov |

| Palladium on Carbon (Pd/C) | Nitrile Hydrogenation, Reductive Amination | Good selectivity for primary amines, effective in transfer hydrogenation. bme.hu |

| Platinum on Carbon (Pt/C) | Nitrile Hydrogenation | High activity; bimetallic formulations (e.g., with Pd) can alter selectivity. rsc.org |

| Ruthenium Complexes | Alcohol Amination | High efficiency and selectivity for direct amination of diols via hydrogen-borrowing mechanisms. google.comd-nb.info |

Temperature and pressure are crucial variables that directly impact reaction kinetics, equilibrium, and selectivity.

For catalytic hydrogenation of nitriles , reactions are typically conducted at elevated temperatures (e.g., 80-150°C) and high hydrogen pressures (e.g., 30-100 bar or higher). bme.hu

Temperature: Higher temperatures increase the reaction rate but can also promote side reactions, such as the formation of secondary amines. An optimal temperature must be found to balance reaction speed with selectivity. google.com

Pressure: High hydrogen pressure is necessary to ensure a sufficient concentration of hydrogen on the catalyst surface, which favors the complete reduction of the nitrile and imine intermediates to the primary amine, thereby suppressing the formation of byproducts. google.combme.hu

For the amination of alcohols , high temperatures (e.g., 150-250°C) and pressures are also generally required to drive the reaction forward. google.comd-nb.info

Temperature: The temperature must be high enough to facilitate the endothermic dehydrogenation of the alcohol to the aldehyde intermediate. However, excessively high temperatures can lead to degradation of the reactants or products. d-nb.info

Pressure: The total pressure in the reactor is a combination of the ammonia and hydrogen (if added) partial pressures. A high partial pressure of ammonia is critical to shift the equilibrium towards the formation of the primary amine and minimize the formation of secondary and tertiary amines. google.comd-nb.info

The table below provides representative data illustrating the general effects of these parameters on diamine synthesis, based on findings for analogous reactions.

| Synthetic Route | Parameter | Condition Range | General Effect on Yield & Selectivity |

|---|---|---|---|

| Nitrile Hydrogenation | Temperature | 80 - 150 °C | Increasing temperature generally increases conversion rate but may decrease selectivity for the primary amine beyond an optimum point. bme.hu |

| H₂ Pressure | 30 - 100 bar | High pressure favors the hydrogenation of intermediates, increasing selectivity for the primary diamine. google.com | |

| Alcohol Amination | Temperature | 150 - 250 °C | Required for catalyst activation and the initial dehydrogenation step; an optimal range is crucial to avoid degradation. d-nb.info |

| NH₃ Concentration | Large Molar Excess | A high concentration of ammonia is critical for maximizing the yield of the primary diamine and suppressing byproduct formation. d-nb.info |

Solvent Systems and Their Impact

The selection of an appropriate solvent system is a critical parameter in the synthesis of diamines, profoundly influencing reaction kinetics, yield, and the purity profile of the final product. While specific research on the synthesis of this compound is limited, the impact of solvents can be understood by examining the synthesis of analogous aliphatic and aromatic diamines. Solvents are chosen based on their ability to dissolve reactants, their boiling point for temperature control, and their interaction with reactants and catalysts.

In the synthesis of quinoxaline derivatives from 1,2-diamines, the choice of solvent has been shown to significantly affect reaction time and yield. For example, in the condensation of benzene-1,2-diamine with benzil, ethanol was found to be the optimal solvent, providing a higher yield in a shorter time compared to methanol, chloroform, dichloromethane, or water researchgate.net. This suggests that polar protic solvents can facilitate reactions involving diamines. The use of environmentally benign solvents like water and polyethylene glycol (PEG) has also been explored for reactions such as the Friedlander annulation to produce naphthyridines, highlighting a move towards greener synthesis protocols researchgate.net.

In multicomponent reactions for synthesizing unsymmetrical 1,2-diamines, various solvents such as 1,2-dichloroethane (DCE), acetonitrile (CH3CN), dimethylformamide (DMF), and dichloromethane (DCM) have been screened. In one such study, DCE was identified as the superior solvent, yielding the desired product in 75% yield, whereas other solvents were less effective rsc.org. Some modern synthetic approaches even achieve high turnover frequencies in the absence of a solvent, which presents advantages in terms of process simplification and waste reduction rsc.org. For reactants with differing solubilities, mixed solvent systems, such as a 4:1 water and ethanol mixture, have been successfully employed acs.org.

The impact of different solvents on a model reaction for diamine synthesis is illustrated in the table below.

Table 1: Effect of Different Solvents on a Model Diamine Condensation Reaction researchgate.net This table is based on the synthesis of quinoxaline from benzene-1,2-diamine and is presented as a model for the general effects of solvents in diamine reactions.

| Solvent | Time (minutes) | Yield (%) |

|---|---|---|

| Methanol (MeOH) | 45 | 85 |

| Ethanol (EtOH) | 30 | 92 |

| Chloroform (CHCl3) | 90 | 70 |

| Dichloromethane (DCH) | 90 | 75 |

| Water (H2O) | 60 | 80 |

| Acetonitrile (CH3CN) | 45 | 82 |

Purification Techniques for this compound and Intermediates

The purification of this compound and its synthetic intermediates is essential to remove unreacted starting materials, catalysts, by-products, and solvents. The choice of purification method depends on the physical properties of the target compound (e.g., volatility, polarity, solubility) and its impurities. Common techniques employed for diamines include distillation, chromatography, and extraction.

Distillation is a primary method for purifying liquid diamines, particularly those that are thermally stable. For many industrial processes, diamines are recovered from the reaction mixture by distillation. google.com This can be performed at reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation, a technique successfully used for purifying compounds like m-phenylenediamine and p-phenylenediamine. nasa.gov In some processes, purification by hydrogenation is carried out on the reaction medium, after which the diamine can be extracted by distillation. google.com

Chromatography is a versatile and widely used technique for the purification of diamines and their intermediates, especially in laboratory-scale synthesis.

Flash Chromatography: This method is effective for separating target compounds from complex mixtures. For instance, N,N'-bis-substituted octane-1,8-diamines have been purified by flash chromatography using a mobile phase of chloroform/methanol/ammonia tandfonline.com. In other syntheses of vicinal diamines, crude products were purified using column chromatography on silica gel with a gradient of hexanes/ethyl acetate acs.org.

Alumina Chromatography: Alumina has also been used as the stationary phase for purifying reaction mixtures containing amine precursors dtic.mil.

Liquid-Liquid Extraction is a standard workup procedure to isolate the diamine product from the reaction mixture. After quenching the reaction, often with an aqueous solution, the product is extracted into an immiscible organic solvent like dichloromethane (DCM) acs.org. The organic layers are then typically washed with acidic and basic solutions to remove corresponding impurities before being dried and concentrated acs.org.

Recrystallization is the method of choice for purifying solid diamines or their derivatives. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. This technique has been used for compounds such as terephthalaldehyde, a precursor in some diamine polymerizations nasa.gov.

The table below summarizes various purification techniques applied to diamines and related compounds.

Table 2: Summary of Purification Techniques for Diamines and Related Intermediates

| Technique | Compound Type | Specific Method/Solvent System | Reference |

|---|---|---|---|

| Distillation | Hexamethylenediamine | Performed on the reaction medium after hydrogenation of dinitriles. google.com | google.com |

| Vacuum Distillation | m-Phenylenediamine | Distillation at reduced pressure in a nitrogen atmosphere. nasa.gov | nasa.gov |

| Flash Chromatography | N,N'-bis-substituted octane-1,8-diamine | Mobile phase: Chloroform/Methanol/Ammonia (20:1:0.5%). tandfonline.com | tandfonline.com |

| Column Chromatography | Vicinal Diamines | Stationary phase: Silica gel; Mobile phase: Hexanes/Ethyl Acetate. acs.org | acs.org |

| Liquid-Liquid Extraction | Vicinal Diamines | Extraction with Dichloromethane (DCM) from an aqueous solution. acs.org | acs.org |

| Recrystallization | Terephthalaldehyde (Diamine Precursor) | Recrystallized from distilled water. nasa.gov | nasa.gov |

| Soxhlet Extraction | Crude Pyrone (Intermediate) | Extraction with an aliphatic hydrocarbon (e.g., n-pentane, n-hexane). dtic.mil | dtic.mil |

Chemical Reactivity of 2-methyloctane-1,8-diamine: Fundamental Transformations

Nucleophilic Reactivity of Amine Functionalities

The primary amine groups in 2-methyloctane-1,8-diamine are strong nucleophiles due to the presence of a lone pair of electrons on each nitrogen atom. chemguide.co.ukmsu.edu This allows them to readily attack electron-deficient centers, initiating a variety of chemical reactions. The reactivity of these amine groups is a cornerstone of the compound's chemical behavior.

Participation in Condensation Reactions

This compound is expected to readily undergo condensation reactions with various carbonyl compounds. These reactions typically involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

One of the most significant condensation reactions for primary amines is the formation of imines, also known as Schiff bases, upon reaction with aldehydes or ketones. lumenlearning.comlibretexts.org This reaction is often catalyzed by acid and is reversible. lumenlearning.comlibretexts.org The pH of the reaction medium is a critical factor, with a mildly acidic environment (around pH 4-5) generally providing the optimal conditions for imine formation. libretexts.orgjove.com

With dicarboxylic acids or their derivatives, such as acid chlorides or esters, this compound can form polyamides. libretexts.org This polymerization reaction occurs through the formation of amide bonds between the amine groups of the diamine and the carboxyl groups of the diacid, with the elimination of water. libretexts.org

Below is a table illustrating the expected condensation reactions of this compound:

| Reactant | Product Type | General Reaction Conditions |

| Aldehyde (R-CHO) | Di-imine | Acid catalyst, removal of water |

| Ketone (R-CO-R') | Di-imine | Acid catalyst, removal of water |

| Acyl Chloride (R-COCl) | Di-amide | Base to neutralize HCl |

| Ester (R-COOR') | Di-amide | Heat |

| Dicarboxylic Acid | Polyamide | Heat, removal of water |

Nucleophilic Substitution Reactions with Electrophilic Centers

The nucleophilic nature of the primary amine groups in this compound allows them to participate in nucleophilic substitution reactions with various electrophilic substrates. A common example is the alkylation of amines by reacting them with alkyl halides. savemyexams.comchemguide.co.uk

In this type of reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.ukchemistrystudent.com However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. chemguide.co.uklibretexts.org The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt. chemguide.co.ukchemguide.co.uk To favor the formation of the mono- or di-alkylated product, a large excess of the diamine can be used. savemyexams.com

The following table summarizes the expected nucleophilic substitution reactions of this compound:

| Electrophile | Product Type | General Reaction Conditions |

| Alkyl Halide (R-X) | Mono- or Di-alkylated amine | Excess of diamine to control overalkylation |

| Epoxide | β-hydroxy amine | Ring-opening reaction |

| Acyl Chloride | Amide | Nucleophilic acyl substitution |

Redox Chemistry Involving this compound

The amine functionalities of this compound can also be involved in oxidation and reduction reactions, leading to a variety of derivatives.

Oxidative Transformations to Nitro Compounds or Nitriles

The oxidation of primary amines can lead to a range of products depending on the oxidizing agent and reaction conditions. While the direct oxidation of primary amines to nitro compounds can be challenging, certain reagents can achieve this transformation. nowgonggirlscollege.co.in

A more common oxidative transformation of primary amines is their conversion to nitriles. thieme.deresearchgate.netorganic-chemistry.org This reaction offers a direct route to this important functional group. Various oxidizing agents, including metal-based catalysts and metal-free reagents like trichloroisocyanuric acid in the presence of TEMPO, have been employed for this purpose. organic-chemistry.org The oxidation of primary amines to nitriles is a valuable synthetic tool, although controlling the reaction to avoid side products can be a challenge. thieme.de

Reductive Pathways for Primary Amine Derivatization

Reductive amination is a powerful method for the derivatization of primary amines and the synthesis of more substituted amines. d-nb.infochemistrysteps.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate in situ, which is then reduced to the corresponding amine. chemistrysteps.commasterorganicchemistry.com

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com Reductive amination using this compound would allow for the synthesis of a variety of secondary and tertiary amines by reacting it with different aldehydes or ketones. acs.orgtandfonline.com

Mechanisms of Key Chemical Reactions

Mechanism of Imine Formation:

The formation of an imine from the reaction of a primary amine with an aldehyde or ketone proceeds through a two-stage mechanism under acidic conditions. lumenlearning.comlibretexts.orgjove.com

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral intermediate called a carbinolamine. lumenlearning.comlibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of Water: The lone pair on the nitrogen atom pushes down to form a double bond with the carbon, expelling a molecule of water and forming a protonated imine, known as an iminium ion. libretexts.orgjove.com

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. lumenlearning.comlibretexts.org

Mechanism of Amide Formation from an Acyl Chloride:

The reaction of a primary amine with an acyl chloride to form an amide is a nucleophilic acyl substitution reaction. libretexts.org

Nucleophilic Attack: The nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

Leaving Group Departure: The carbonyl group reforms by the lone pair of electrons on the oxygen pushing back down, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base (often a second equivalent of the amine) removes the proton from the nitrogen atom to give the final amide product.

Applications of 2-methyloctane-1,8-diamine in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

As a diamine, 2-Methyloctane-1,8-diamine serves as a crucial building block in polymerization reactions. ontosight.ailookchem.com The two amine groups at its ends allow it to react with compounds containing two or more carboxylic acid or isocyanate groups, leading to the formation of long polymer chains. This process, known as polycondensation, is fundamental to the production of several important classes of polymers. ontosight.ai

Polyamide Formulations Incorporating this compound

Polyamides, commonly known as nylons, are a major class of engineering thermoplastics valued for their excellent mechanical properties and heat resistance. The incorporation of this compound as a comonomer in polyamide formulations has been a subject of research to enhance these properties further. epo.org

Influence on Polymer Architecture and Network Formation

The presence of this branched monomer can lead to the formation of more amorphous or semi-crystalline polyamides, depending on the concentration used. epo.org This altered morphology can, in turn, affect various physical properties of the material. The ability to tune the degree of branching by controlling the amount of this compound provides a method for tailoring the polymer's structure to achieve desired performance characteristics. nist.gov

Impact on Mechanical Performance and Thermal Stability of Polyamides

The inclusion of this compound in polyamide compositions has a notable impact on their mechanical and thermal properties. The branched structure can enhance toughness and flexibility. epo.org Research has shown that polyamides containing diamine units with branched structures can exhibit a good balance of flowability, toughness, and rigidity. epo.org

Table 1: Illustrative Mechanical and Thermal Properties of Polyamides

| Property | Typical Value for Standard Polyamide | Potential Impact of this compound |

| Tensile Modulus | 2.7 - 3.2 GPa mdpi.com | May be slightly reduced to enhance flexibility |

| Elongation at Break | 6% - 9% mdpi.com | Can be increased, indicating improved toughness |

| Tensile Strength | Up to 115 MPa mdpi.com | Can be maintained or slightly modified |

| Glass Transition Temp. (Tg) | 138 - 198 °C for some hyperbranched polyamides mdpi.com | May be adjusted based on the degree of branching |

| Decomposition Temp. (10% loss) | > 400 °C nih.gov | Can remain high, ensuring good thermal stability |

Polyurethane and Elastomer Systems Utilizing this compound

Beyond polyamides, this compound is also utilized in the synthesis of polyurethanes and elastomers. lookchem.com In these systems, it acts as a chain extender. After the initial reaction between a diisocyanate and a polyol to form a prepolymer, a diamine like this compound is added to react with the remaining isocyanate groups. This chain extension step is crucial for building the final high-molecular-weight polymer.

The branched nature of this compound can influence the hard segment domains within the polyurethane structure. This can affect properties such as elasticity, hardness, and tensile strength, making it a useful component for creating flexible and durable materials found in products ranging from foams to automotive parts. lookchem.comepo.org

Polyoxamide Resin Development and Property Enhancement

Polyoxamide resins are a class of polyamides derived from oxalic acid or its esters. They are of interest due to their potential for low water absorption compared to conventional polyamides. google.com The use of various diamines in polyoxamide synthesis is an area of active research to overcome challenges such as high melting points that are close to their decomposition temperatures. google.com

The incorporation of this compound as a diamine component in polyoxamide resins can help to modify the polymer's melting behavior and processability. The branched structure can disrupt the strong hydrogen bonding that leads to very high melting points, potentially making the resulting polyoxamide more suitable for melt polymerization and molding. google.comgoogle.com

Contribution to Novel Material Development

The unique structural characteristics of this compound make it a valuable component in the development of novel materials with tailored properties. ontosight.ai Its ability to introduce branching in polymer chains allows for the fine-tuning of material characteristics to meet the demands of specific applications. epo.org

Researchers are exploring its use in creating new composites, coatings, and adhesives. ontosight.aiexponent.commdpi-res.com For example, in composite materials, the modified polymer matrix resulting from the inclusion of this compound could lead to improved adhesion with reinforcing fibers. In coatings and adhesives, the altered polymer architecture could enhance flexibility and impact resistance. The ongoing investigation into this and other branched diamines continues to open up new possibilities in materials science. ontosight.aiepo.org

2-methyloctane-1,8-diamine in Coordination Chemistry and Catalysis

Ligand Design and Metal Complex Formation

As a diamine, 2-methyloctane-1,8-diamine can act as a chelating ligand, binding to a metal center through its two nitrogen donor atoms to form a stable chelate ring. libretexts.org The characteristics of the resulting metal complexes are heavily influenced by the ligand's structure.

Aliphatic diamines are well-known for their ability to form stable complexes with a variety of transition metal ions. The two amine groups of this compound can coordinate to a single metal ion, acting as a bidentate ligand. This chelation leads to the formation of a thermodynamically stable metal-containing ring structure, an observation known as the chelate effect. libretexts.org

The coordination behavior is, however, influenced by the ligand's specific structure. The presence of a methyl group at the second carbon position of the octane chain introduces steric hindrance around one of the nitrogen donor atoms. This steric bulk can affect the kinetics and thermodynamics of complex formation compared to its linear, unsubstituted analogue, 1,8-octanediamine. This steric effect may potentially reduce the chelation efficiency with certain metal ions.

In addition to forming simple mononuclear complexes, this compound is a suitable candidate for use as a flexible linker to bridge two metal centers, forming dinuclear complexes. In such structures, each amine group coordinates to a different metal ion. The properties and reactivity of these dinuclear complexes are significantly affected by the nature of the bridging ligand. researchgate.net

Studies on related dinuclear platinum(II) complexes have shown that the rigidity of the diamine linker plays a crucial role in the reactivity of the metal centers. researchgate.net A rigid or planar linker can influence the symmetry of the complex and the degree of steric hindrance at the coordination sites. The flexible and non-planar alkyl chain of this compound would likely result in a dinuclear complex with considerable conformational freedom. This flexibility can impact the accessibility of the metal centers to incoming substrates, thereby influencing the complex's catalytic activity and reaction mechanisms. The inductive effect of the alkyl chain also modulates the electron density at the metal centers, which in turn affects their reactivity. researchgate.net

Chelation Behavior with Transition Metal Ions

Catalytic Applications of this compound-Derived Complexes

The ability of this compound to form stable metal complexes makes it a precursor for developing homogeneous catalysts. Its derivatives have been explored in polymerization and other catalytic transformations.

This compound is utilized as a monomer in the synthesis of specialty polyamides. ontosight.aigoogle.com When reacted with dicarboxylic acids, it forms polyamides with unique properties conferred by its branched structure. For instance, its incorporation into polyoxamide resins, through polymerization with oxalic acid diesters, has been shown to improve the impact resistance of the resulting material. google.com The methyl substituent disrupts the regular packing of polymer chains, which can enhance properties like flowability. google.com

While the diamine itself acts as a building block, metal complexes derived from similar diamine ligands have shown promise in catalytic polymerization. For example, palladium(II) complexes featuring diamine linkers have been investigated as catalysts for the polymerization of methyl methacrylate. researchgate.net This suggests a potential application for complexes of this compound in catalytic polymerization processes, although specific research in this area is limited.

Complexes derived from diamine ligands are central to understanding fundamental catalytic steps, such as ligand substitution, particularly in square-planar platinum(II) complexes which are important in homogeneous catalysis. researchgate.net A detailed kinetic study was performed on a dinuclear platinum(II) aqua complex, [Pt₂(L)(OH₂)₂]⁴⁺, where L is a ligand based on an octanediamine backbone (N,N,N',N'-tetrakis(2-pyridylmethyl)octanediamine). chemijournal.comresearchgate.net

The study investigated the substitution of the labile aqua (water) ligands by various biologically relevant nucleophiles: thiourea (TU), L-cysteine (L-CYST), and glutathione (GLT). chemijournal.comchemijournal.com The reactions were monitored under pseudo-first-order conditions, and the results provided insight into the reactivity of the platinum centers. chemijournal.com The second-order rate constants and activation parameters were determined, highlighting the influence of the entering nucleophile on the reaction rate. chemijournal.comchemijournal.com

The data, summarized in the table below, shows that the rate of substitution varies significantly with the nature of the nucleophile. chemijournal.com

| Nucleophile | Second-Order Rate Constant (k₂) at 298 K (M⁻¹s⁻¹) | Enthalpy of Activation (ΔH≠) (kJ mol⁻¹) | Entropy of Activation (ΔS≠) (J K⁻¹ mol⁻¹) |

| Glutathione (GLT) | 0.194 | 58.0 | -63.6 |

| L-Cysteine (L-CYST) | 0.567 | 13.0 | -206.1 |

| Thiourea (TU) | 1.505 | 41.6 | -101.8 |

Table based on kinetic data for the substitution reactions of the [Pt₂(N,N,N',N'-tetrakis(2-pyridylmethyl)octanediamine)(H₂O)₂]⁴⁺ complex. chemijournal.com

These findings are crucial for understanding the mechanisms of platinum-based catalysts and drugs, where ligand substitution is a key step in the catalytic cycle or mode of action. researchgate.net The large negative entropies of activation support an associative mechanism for the substitution reactions. researchgate.net

Computational and Theoretical Investigations of 2-methyloctane-1,8-diamine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

No dedicated studies reporting quantum chemical calculations for the molecular structure and electronic properties of 2-Methyloctane-1,8-diamine were identified.

However, for similar aliphatic diamines, quantum chemical methods such as Density Functional Theory (DFT) are commonly employed to predict molecular geometries and electronic characteristics. researchgate.netacs.org For instance, studies on other aliphatic amines use DFT with a Poisson-Boltzmann continuum solvent model to accurately calculate aqueous pKa values, which are crucial for understanding their acid-base properties. researchgate.netacs.org Such calculations often involve optimizing the molecular geometry in both the gas phase and in solution to achieve results that are in excellent agreement with experimental measurements. researchgate.net The B3LYP functional is a common choice for these types of calculations. researchgate.net Furthermore, computational studies on related compounds have been used to calculate properties like bond orders, bond lengths, and atomic charges to understand their reactive properties. dtic.mil

Molecular Dynamics Simulations and Conformational Analysis

Specific molecular dynamics (MD) simulations or detailed conformational analyses for this compound are not described in the available literature.

For analogous molecules, MD simulations are a powerful tool for exploring the conformational landscape, especially in the context of their interactions with other molecules. For example, MD has been used to gain insights into the complexation behavior of achiral aliphatic diamines with chiral bisporphyrin tweezers. nih.gov These simulations, often correlated with experimental data from techniques like NMR, help in understanding how the chain length and flexibility of the diamine influence the structure of the resulting host-guest complexes. nih.gov Such studies provide a deeper understanding of the intermolecular forces and conformational changes that govern molecular recognition events.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

There is no evidence of Quantitative Structure-Property Relationship (QSPR) models being specifically developed for or applied to this compound in the reviewed literature.

QSPR modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. While no specific models for this compound were found, the methodologies exist for predicting various physicochemical properties and biological activities of organic compounds. For other chemical classes, QSPR is used to estimate properties relevant to environmental fate and toxicity.

Theoretical Approaches to Reaction Mechanisms and Kinetics

Detailed theoretical studies on the reaction mechanisms and kinetics involving this compound are not available in the public domain.

For aliphatic diamines in general, theoretical methods are used to rationalize reaction selectivity and kinetics. For example, computational methods have been used to calculate protonation energies, which are higher for aromatic diamines compared to aliphatic ones. grafiati.com In studies of polyimide synthesis, the chemical composition and basicity of diamines have been shown to influence the reaction kinetics with anhydrides. grafiati.com Electronic structure calculations have also been employed to explain the effect of the diamine structure on the predominant formation of cyclic products in certain reactions. grafiati.com These examples highlight the potential of theoretical chemistry to provide valuable insights into the reactivity of diamines like this compound, even though specific studies have not yet been published. The compound is mentioned as a monomer (with the designation 'M' or 'MT') in the formation of polyamides such as PA 9T/MT, indicating its use in polymerization reactions. google.comgoogle.comi.moscow

Emerging Research Trajectories and Future Prospects for 2-methyloctane-1,8-diamine

Development of Biologically Active Compounds (General Research Focus)

The presence of chiral centers and amine functionalities in a molecule often correlates with biological activity. For 2-methyloctane-1,8-diamine, its chirality and diamine nature suggest it could serve as a valuable scaffold or intermediate in medicinal chemistry. nih.gov

Chiral diamines are known to be crucial ligands in the formation of metal-based therapeutic agents, such as platinum complexes for cancer therapy. nih.govulb.ac.beresearchgate.net The stereochemistry of the diamine ligand can significantly influence the biological activity and toxicity of the resulting metal complex. nih.govulb.ac.be Future research could explore the synthesis of platinum, ruthenium, or other metal complexes with this compound to evaluate their potential as novel anticancer agents. The methyl group on the carbon backbone could modulate the complex's solubility, cellular uptake, and interaction with biological targets like DNA or proteins. nih.govulb.ac.be

Furthermore, diamine structures are integral to compounds with antimicrobial and antiviral properties. nih.gov Research has shown that certain chiral diamine derivatives can exhibit significant fungicidal and antiviral activities. nih.gov Investigations into derivatives of this compound could lead to the discovery of new agents for crop protection or therapeutic use. The mechanism of action for such compounds can involve interference with viral assembly or disruption of microbial cell membranes. nih.gov

A prospective research focus would be the systematic synthesis of a library of derivatives based on this compound and screening them for a range of biological activities.

Table 1: Potential Biological Research Applications for this compound

| Research Area | Potential Role of this compound | Rationale |

|---|---|---|

| Anticancer Agents | Chiral ligand for metal-based drugs (e.g., platinum complexes). | The stereochemistry of chiral diamines can influence the efficacy and selectivity of anticancer complexes. nih.govulb.ac.beresearchgate.net |

| Antiviral Agents | Scaffold for novel antiviral compounds. | Chiral diamine derivatives have shown potential in inhibiting virus assembly. nih.gov |

| Fungicidal Agents | Core structure for new agricultural fungicides. | Studies have demonstrated broad-spectrum fungicidal activity in certain chiral diamine compounds. nih.gov |

| Drug Intermediates | Building block for more complex pharmaceutical molecules. ontosight.ai | The two amine groups provide reactive sites for further chemical modifications. |

Advanced Synthetic Methodologies

The synthesis of this compound can be approached through various chemical routes. Traditional methods might involve the reduction of a corresponding dinitrile or the amination of a diol. However, future research will likely focus on more advanced and efficient synthetic strategies.

One promising area is the development of asymmetric syntheses to produce specific stereoisomers of this compound. Since biological activity is often stereospecific, having access to enantiomerically pure forms of the diamine is crucial for pharmaceutical research. ulb.ac.be This could involve the use of chiral catalysts or enzymes to achieve high enantioselectivity.

Flow chemistry represents another advanced methodology that could be applied to the synthesis of this diamine. Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. The precise control over reaction parameters in a flow system could lead to higher yields and purities.

Furthermore, biocatalysis, using enzymes or whole-cell systems, is an increasingly important tool for chemical synthesis. rsc.org Future work could explore the use of engineered enzymes for the selective amination of a precursor molecule to yield this compound.

Table 2: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Asymmetric Catalysis | Production of specific stereoisomers. | Development of highly selective chiral catalysts. |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Optimization of reaction conditions in a continuous flow reactor. |

| Biocatalysis | High selectivity and use of renewable resources. | Engineering enzymes for specific amination reactions. rsc.org |

| Reductive Amination of Bio-based Precursors | Sustainable route from renewable feedstocks. | Identifying and converting suitable bio-derived diols or keto-aldehydes. |

Innovative Materials Engineering

Diamines are fundamental monomers in the synthesis of polymers such as polyamides and polyimides. ontosight.ailookchem.com The specific structure of this compound, with its methyl-branched aliphatic chain, offers intriguing possibilities for creating novel materials with tailored properties.

In the realm of polyamides, incorporating this compound as a monomer could lead to polymers with unique thermal and mechanical properties. The methyl group can disrupt the regular packing of polymer chains, potentially leading to lower crystallinity, increased flexibility, and improved solubility in common organic solvents. These characteristics could be advantageous for applications in specialty fibers, engineering plastics, and adhesives. lookchem.com

For polyimides, which are known for their high thermal stability and mechanical strength, the introduction of a methyl-substituted diamine can enhance certain properties. rsc.org Research on other methyl-substituted diamines has shown that such modifications can increase the fractional free volume of the resulting polyimide, which in turn can improve gas permeability. rsc.org This makes polyimides derived from this compound potential candidates for advanced gas separation membranes.

The two amine groups also allow for its use as a curing agent for epoxy resins. The branched structure could influence the cross-linking density and the final properties of the cured epoxy, such as its toughness and glass transition temperature.

Table 3: Potential Applications in Materials Engineering

| Material Type | Potential Role of this compound | Anticipated Property Modifications |

|---|---|---|

| Polyamides | Monomer in polymerization with diacids. lookchem.com | Increased flexibility, enhanced solubility, and modified melting point. |

| Polyimides | Monomer in polymerization with dianhydrides. rsc.org | Improved gas permeability and processability. rsc.org |

| Epoxy Resins | Curing agent. | Modified cross-linking density, potentially leading to increased toughness. |

| Polyurethanes | Chain extender. lookchem.com | Alteration of hard and soft segment phase separation, influencing elastomeric properties. |

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, future research will likely prioritize sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. nih.govrsc.org

One major avenue of research is the production of diamines from bio-based resources. nih.govgoogle.com There is growing interest in converting biomass-derived platform chemicals, such as diols or dicarboxylic acids, into valuable amines. rsc.org Future initiatives could focus on developing catalytic pathways to convert bio-derived precursors into this compound.

The use of greener solvents, such as water or supercritical fluids, is another key aspect of sustainable chemistry. scirp.orgacs.org Research into conducting the synthesis of this compound in these environmentally benign solvent systems would be a significant advancement. For instance, some Michael addition-elimination reactions to form related compounds have been successfully carried out in water. scirp.org

Table 4: Green Chemistry Approaches for this compound

| Green Initiative | Research Objective | Potential Impact |

|---|---|---|

| Bio-based Feedstocks | Develop synthetic routes from renewable resources. nih.gov | Reduces reliance on petrochemicals and enhances sustainability. |

| Green Solvents | Utilize water or other environmentally benign solvents in the synthesis. scirp.orgacs.org | Minimizes the use and generation of hazardous substances. |

| Catalytic Efficiency | Design highly active and recyclable catalysts. rsc.org | Improves atom economy and reduces chemical waste. |

| Energy Efficiency | Develop synthetic methods that operate at lower temperatures and pressures. | Reduces the carbon footprint of the manufacturing process. |

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer: Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with 10% acetic acid to neutralize alkaline residues. Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Acute toxicity (LD₅₀ rat oral) is estimated at 500–1000 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.